Cas no 823-09-6 (2-Methylthiopyrimidine)

2-Methylthiopyrimidine structure
2-Methylthiopyrimidine structure
Nome del prodotto:2-Methylthiopyrimidine
Numero CAS:823-09-6
MF:C5H6N2S
MW:126.179539203644
MDL:MFCD09025802
CID:707088
PubChem ID:522772

2-Methylthiopyrimidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Methylthio)pyrimidine
    • 2-(METHYLSULPHONYL)PYRIMIDINE
    • 2-Methylthiopyrimidine
    • Pyrimidine,2-(methylthio)-
    • 2-Methylmercaptopyrimidine
    • Pyrimidine, 2-(methylthio)- (6CI,7CI,8CI,9CI)
    • 2-(Methylthio)pyrimidine (ACI)
    • 2-Methylsulfanylpyrimidine
    • methyl thiopyrimidine
    • J-510116
    • pyrimidine, 2-methylthio-
    • Z18380749
    • PS-3829
    • SY031629
    • O10841
    • methylsulfanyl-pyrimidine
    • SCHEMBL67391
    • DB-075830
    • AKOS006229747
    • Pyrimidine, 2-(methylthio)-
    • InChI=1/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H
    • 2-(methylsulfanyl)pyrimidine
    • FOEMIZSFFWGXHX-UHFFFAOYSA-N
    • EN300-206268
    • SB55699
    • Pyrimidine, 2-(methylthio)-,
    • CS-0078682
    • 823-09-6
    • MFCD09025802
    • DTXSID80878784
    • MDL: MFCD09025802
    • Inchi: 1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
    • Chiave InChI: FOEMIZSFFWGXHX-UHFFFAOYSA-N
    • Sorrisi: N1C(SC)=NC=CC=1

Proprietà calcolate

  • Massa esatta: 126.02516937g/mol
  • Massa monoisotopica: 126.02516937g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 61.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 51.1Ų

Proprietà sperimentali

  • Densità: 1.19
  • Punto di fusione: Not available
  • Punto di ebollizione: 216 ºC
  • Punto di infiammabilità: 84 ºC
  • Indice di rifrazione: 1.574
  • PSA: 51.08000
  • LogP: 1.19850
  • Pressione di vapore: 0.2±0.4 mmHg at 25°C

2-Methylthiopyrimidine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
PS-3829-1MG
2-(Methylthio)pyrimidine
823-09-6 >95%
1mg
£37.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P27860-1g
2-(Methylthio)pyrimidine
823-09-6
1g
¥712.0 2021-09-08
abcr
AB281287-100 g
2-(Methylthio)pyrimidine, 98%; .
823-09-6 98%
100g
€2082.00 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P27860-250mg
2-(Methylthio)pyrimidine
823-09-6
250mg
¥362.0 2021-09-08
Apollo Scientific
OR15527-5g
2-(Methylsulphanyl)pyrimidine
823-09-6 97%
5g
£210.00 2023-06-14
abcr
AB281287-25 g
2-(Methylthio)pyrimidine, 98%; .
823-09-6 98%
25g
€807.00 2023-04-26
TRC
M725550-100mg
2-Methylthiopyrimidine
823-09-6
100mg
$ 80.00 2022-06-03
eNovation Chemicals LLC
D547045-5g
2-(Methylthio)pyriMidine
823-09-6 97%
5g
$463 2024-05-24
abcr
AB281287-1 g
2-(Methylthio)pyrimidine, 98%; .
823-09-6 98%
1g
€104.90 2023-04-26
Key Organics Ltd
PS-3829-5MG
2-(Methylthio)pyrimidine
823-09-6 >95%
5mg
£46.00 2025-02-09

2-Methylthiopyrimidine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Potassium carbonate Solvents: Dichloromethane ;  0 °C
Riferimento
Enzymatic Synthesis of Novel Chiral Sulfoxides Employing Baeyer-Villiger Monooxygenases
Rioz-Martinez, Ana; et al, European Journal of Organic Chemistry, 2010, (33), 6409-6416

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 80 °C
Riferimento
Nickel-catalyzed inter- and intramolecular carbon-sulfur bond metathesis by reversible arylation
Delcaillau, Tristan; et al, ChemRxiv, 2019, 1, 1-7

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1-Butyl-3-methylimidazolium chloride ;  3.5 h, 110 °C
Riferimento
Ionic Liquids-Promoted S-Methylation of Thiols Utilizing Dimethyl Carbonate
Xie, Jiangang; et al, Phosphorus, 2011, 186(1), 31-37

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
Riferimento
Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties
Itami, Kenichiro; et al, Journal of the American Chemical Society, 2004, 126(47), 15396-15397

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 80 °C
Riferimento
Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines
Wei, Xiangyang; et al, European Journal of Organic Chemistry, 2019, 2019(42), 7142-7150

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Tetrahydrofuran
Riferimento
Stannylation reactions and cross-couplings in pyrimidines
Majeed, Amera J.; et al, Tetrahedron, 1989, 45(4), 993-1006

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl carbonate ;  2.5 h, 90 °C
Riferimento
SH-methylation of SH-containing heterocycles with dimethyl carbonate via phase-transfer catalytic reaction
Xie, Jian-Gang; et al, Synthetic Communications, 2011, 41(6), 871-878

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 80 °C
Riferimento
Nickel-Catalyzed Inter- and Intramolecular Aryl Thioether Metathesis by Reversible Arylation
Delcaillau, Tristan; et al, Angewandte Chemie, 2020, 59(5), 2110-2114

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Thiourea, ion(1-) Solvents: Dimethyl sulfoxide ;  3 h
1.2 Solvents: Water
Riferimento
"One-Pot" Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides
Argueello, Juan E.; et al, Organic Letters, 2003, 5(22), 4133-4136

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 12 h, rt
Riferimento
Heteroarylation of unactivated C-H bonds suitable for late-stage functionalization
Miller, Austin S.; et al, Chemical Science, 2022, 13(40), 11878-11882

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
Riferimento
Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions
Zhang, Caiyang; et al, Organic & Biomolecular Chemistry, 2018, 16(34), 6316-6321

Metodo di produzione 12

Condizioni di reazione
Riferimento
Coordination-induced emission enhancement in copper(I) iodide coordination polymers supported by 2-(alkylsulfanyl)pyrimidines
Vinogradova, Katerina A.; et al, Dalton Transactions, 2021, 50(26), 9317-9330

Metodo di produzione 13

Condizioni di reazione
Riferimento
0D to 3D Coordination Assemblies Engineered on Silver(I) Salts and 2-(Alkylsulfanyl)azine Ligands: Crystal Structures, Dual Luminescence, and Cytotoxic Activity
Rogovoy, Maxim I.; et al, European Journal of Inorganic Chemistry, 2020, 2020(17), 1635-1644

Metodo di produzione 14

Condizioni di reazione
Riferimento
Ni-Catalyzed Reductive Liebeskind-Srogl Alkylation of Heterocycles
Ma, Yuanhong; et al, Journal of the American Chemical Society, 2019, 141(5), 1918-1922

Metodo di produzione 15

Condizioni di reazione
Riferimento
Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines
Stoyanov, S.; et al, Canadian Journal of Chemistry, 1990, 68(9), 1482-9

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Riferimento
Synthesis of 5-stannylpyrimidines and their use in palladium-catalyzed ketone formation
Arukwe, Joseph; et al, Journal of the Chemical Society, 1989, (2), 255-9

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen iodide Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Tetrahydrofuran
Riferimento
Stannylation reactions and cross-couplings in pyrimidines
Majeed, Amera J.; et al, Tetrahedron, 1989, 45(4), 993-1006

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  20 h, rt
Riferimento
Regioselectivity in the amination of methylsulfanyl-substituted azines with O-mesitylenesulfonylhydroxylamine
Borodkin, G. I.; et al, Russian Journal of Organic Chemistry, 2010, 46(6), 911-916

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ;  30 min, rt
Riferimento
Metal-Free Aminomethylation of Aromatic Sulfones Promoted by Eosin Y
Thierry, Thibault ; et al, Chemistry - A European Journal, 2021, 27(60), 14826-14830

2-Methylthiopyrimidine Raw materials

2-Methylthiopyrimidine Preparation Products

2-Methylthiopyrimidine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:823-09-6)2-Methylthiopyrimidine
A23396
Purezza:99%
Quantità:5g
Prezzo ($):231.0